

In-Depth Technical Guide to the Physical Characteristics of Boc-D-methionine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-D-Met-OH	
Cat. No.:	B558481	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-(tert-Butoxycarbonyl)-D-methionine (Boc-D-methionine). Boc-D-methionine is a crucial protected amino acid derivative, widely utilized as a fundamental building block in the synthesis of peptides and peptidomimetics. Its application is central to drug discovery and development, particularly in creating peptides with specific therapeutic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality prevents unwanted side reactions during peptide coupling, making it an indispensable tool in solid-phase peptide synthesis (SPPS).

Core Physical and Chemical Properties

The physical properties of Boc-D-methionine are critical for its handling, storage, and application in synthetic chemistry. These characteristics, including its melting point, optical activity, and solubility, dictate the conditions required for its effective use in laboratory and manufacturing settings.

Data Summary

The following table summarizes the key quantitative physical data for Boc-D-methionine.

Property	Value	Citations
CAS Number	5241-66-7	[1][2]
Molecular Formula	C10H19NO4S	[3][4]
Molecular Weight	249.33 g/mol	[3]
Appearance	White to off-white or slight yellow powder/crystalline solid.	[4][5][6]
Melting Point	47-50 °C	
Optical Rotation	[α] ²⁰ /D +19.0° to +25.0° (c=1 in Methanol)	[5][7]
Solubility	Soluble in methanol and Dimethylformamide (DMF).	[2][6]
Storage Conditions	Sealed in a dry environment, recommended at 2-8°C.	[2]

Experimental Protocols

Accurate determination of physical characteristics is essential for quality control and batch-to-batch consistency. Below are the detailed methodologies for measuring the key parameters of Boc-D-methionine.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely adopted technique.[8][9]

Methodology:

- Sample Preparation: A small amount of dry, finely powdered Boc-D-methionine is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[10] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.[9][10]
- Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.[10]

- Heating: The sample is heated rapidly to approximately 10-15°C below the expected melting point (around 47°C).[10][11]
- Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8][11]
- Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10] For a pure substance, this range is typically narrow.

Specific Optical Rotation Measurement

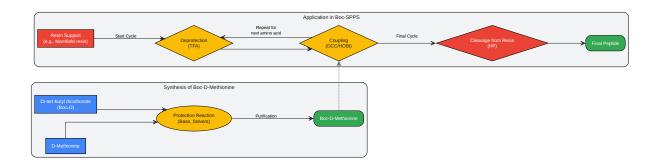
Optical rotation confirms the stereochemical identity and enantiomeric purity of the compound. The measurement is performed using a polarimeter.[12][13]

Methodology:

- Solution Preparation: A solution of Boc-D-methionine is accurately prepared at a specified concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (methanol for this compound).[5][7]
- Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set the zero point.[13]
- Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[12][14]
- Data Acquisition: Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample at a controlled temperature (e.g., 20°C or 25°C).[12][13] The angle of rotation (α) of the plane-polarized light is measured.
- Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
 [14][15]

Solubility Assessment

Determining solubility is key for preparing reaction mixtures and purification solvents.


Methodology:

- Solvent Screening: A small, accurately weighed amount of Boc-D-methionine is added to a
 measured volume of the test solvent (e.g., methanol, water, DMF) at a constant temperature.
 [16]
- Equilibration: The mixture is agitated (e.g., via stirring or sonication) for a sufficient period to ensure equilibrium is reached.[17]
- Observation: The solution is visually inspected for any undissolved solid.
- Quantification (Optional): For quantitative analysis, the saturated solution is filtered to remove excess solid, and the concentration of the dissolved Boc-D-methionine in the filtrate is determined using an analytical technique such as HPLC or by gravimetric analysis after solvent evaporation.[17] Because Boc-D-methionine is an amino acid derivative, its solubility in aqueous solutions is expected to be pH-dependent.[18][19]

Logical Workflow Visualization

The primary application of Boc-D-methionine is in peptide synthesis. The following diagram illustrates the logical workflow from its chemical synthesis to its use as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Click to download full resolution via product page

Caption: Workflow of Boc-D-methionine from synthesis to its use in Solid-Phase Peptide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fishersci.com [fishersci.com]
- 2. BOC-D-Methionine | 5241-66-7 [chemicalbook.com]

- 3. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-D-methionine | CymitQuimica [cymitquimica.com]
- 5. N-(tert-Butoxycarbonyl)-D-methionine | 5241-66-7 | Tokyo Chemical Industry (India) Pvt.
 Ltd. [tcichemicals.com]
- 6. Boc-Met-OH Novabiochem 2488-15-5 [sigmaaldrich.com]
- 7. N-(tert-Butoxycarbonyl)-D-methionine | 5241-66-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. westlab.com [westlab.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. ursinus.edu [ursinus.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Rotation Chemistry Steps [chemistrysteps.com]
- 13. digicollections.net [digicollections.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Specific rotation Wikipedia [en.wikipedia.org]
- 16. Solubility Parameters of Amino Acids on Liquid—Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bachem.com [bachem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Characteristics of Boc-D-methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558481#boc-d-methionine-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com